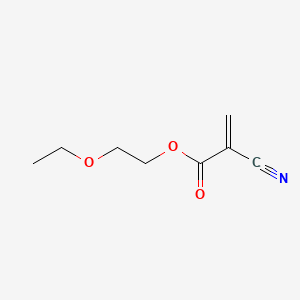

2-Ethoxyethyl 2-cyanoacrylate

Vue d'ensemble

Description

2-Ethoxyethyl 2-cyanoacrylate is a chemical compound with the molecular formula C8H11NO3. It is an ester of 2-cyanoacrylic acid and is known for its rapid polymerization properties, making it a key component in various adhesive formulations . This compound is particularly valued for its low odor and non-blooming characteristics, which enhance its usability in different applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxyethyl 2-cyanoacrylate typically involves a two-step process:

Esterification: Ethoxyethanol reacts with cyanoacetic acid to form ethoxyethyl cyanoacetate.

Condensation and Depolymerization: Ethoxyethyl cyanoacetate undergoes a condensation reaction with paraformaldehyde to form oligo(ethoxyethyl 2-cyanoacrylate).

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of solvents with lower polarity can lead to the formation of oligomers with higher molecular weights .

Analyse Des Réactions Chimiques

Polymerization Reactions

EECA undergoes rapid polymerization through multiple pathways:

1.1 Anionic Polymerization

Initiated by weak bases (e.g., moisture, alcohols):

-

Rate Constants :

1.2 Radical Polymerization

Occurs in controlled environments with radical initiators (e.g., peroxides):

-

Requires exclusion of anionic initiators to prevent competing pathways .

-

Produces linear polymers with molecular weights exceeding 10 kDa .

1.3 Thermal Polymerization

Hydrolysis and Degradation

EECA hydrolyzes under acidic/basic conditions:

2.1 Hydrolysis Kinetics

-

Rate Comparison :

-

Molecular weight inversely correlates with hydrolysis rate:

due to increased chain mobility .

Comparative Reactivity with Analogues

4.1 Polymerization Rates

| Cyanoacrylate | Relative Polymerization Rate |

|---|---|

| Methyl | 1.00 (Reference) |

| Ethyl | 0.85 |

| Ethoxyethyl | 0.70 |

| Butyl | 0.50 |

| Factors: Steric hindrance from ethoxy group reduces nucleophilic attack efficiency . |

4.2 Solvent Effects

Low-polarity solvents (e.g., toluene) favor higher oligomer MW:

| Solvent | Avg. Oligomer MW (Da) |

|---|---|

| Benzene | 2,300 |

| Toluene | 2,800 |

| THF | 1,500 |

| Source: Oligomer MW distributions . |

Stability and Storage Considerations

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

2-Ethoxyethyl 2-cyanoacrylate has the molecular formula CHNO. Upon exposure to moisture, it undergoes rapid anionic polymerization, forming high molecular weight polymers that create strong adhesive bonds. The presence of nitrile and ester groups in the compound facilitates this polymerization process, which is essential for its effectiveness as an adhesive.

Chemistry

- Polymer Synthesis : Used as a monomer in the production of various polymers with tailored properties. Its rapid curing ability allows for the creation of materials with specific mechanical characteristics.

Biology

- Biomimetic Adhesives : Employed in developing adhesives that mimic biological adhesion mechanisms. This application is particularly relevant in tissue engineering.

- Drug Delivery Systems : Investigated for its potential in controlled drug release applications due to its biocompatibility and ability to form stable matrices.

Medicine

- Surgical Adhesives : Utilized in surgical procedures for wound closure, providing an alternative to traditional sutures and staples. Its rapid curing time reduces operation time and enhances patient comfort.

- Wound Closure Products : Effective in sealing skin lacerations and surgical incisions, minimizing infection risks and promoting faster healing.

Industry

- High-Strength Adhesives : Applied in manufacturing processes requiring durable bonding between materials such as metals, plastics, and ceramics. Its low odor and non-blooming properties make it suitable for sensitive applications.

The biological activity of this compound is particularly notable in medical applications:

- Tissue Adhesion : Exhibits strong adhesion to biological tissues, facilitating effective wound closure.

- Angiogenesis Stimulation : Some studies indicate that cyanoacrylate adhesives can enhance blood vessel formation at the wound site.

- Inhibition of Bacterial Growth : The polymerization process may create a barrier against bacterial colonization, reducing infection risks.

Case Study 1: Corneal Gluing

A retrospective study evaluated the use of ethyl 2-cyanoacrylate (similar to this compound) for sealing corneal perforations in 66 patients. The success rate for wound closure was reported at 91%, with minimal complications noted, showcasing the effectiveness of cyanoacrylate adhesives in ocular applications .

Case Study 2: Bone Healing

An experimental study involving rats with induced fractures demonstrated that ethyl 2-cyanoacrylate improved biomechanical properties compared to control groups. The adhesive facilitated bone healing without significantly interfering with local osteoblastic activity, indicating its potential utility in orthopedic surgery .

Research Findings

Recent studies have provided insights into the biological activity and efficacy of this compound:

- Tissue Adhesion Strength : High tensile strength under physiological conditions makes it suitable for both internal and external wound closure.

- Inflammatory Response : Generally mild inflammatory responses are observed post-application, resolving quickly without significant complications.

- Long-term Effects : Long-term studies indicate that cyanoacrylate adhesives do not impede tissue regeneration or lead to chronic inflammation .

Mécanisme D'action

The primary mechanism of action for 2-ethoxyethyl 2-cyanoacrylate involves rapid anionic polymerization initiated by moisture. The presence of nitrile and ester groups in the molecule leads to polarization of the double bond, facilitating the formation of a high molecular weight polymer. This polymerization process results in strong adhesive bonds between surfaces .

Comparaison Avec Des Composés Similaires

Ethyl 2-cyanoacrylate: Known for its use in super glues and has similar polymerization properties.

Methyl 2-cyanoacrylate: Commonly used in medical adhesives for its rapid curing and strong bonding characteristics.

Butyl 2-cyanoacrylate: Preferred for skin closure applications due to its flexibility and lower toxicity.

Uniqueness of 2-Ethoxyethyl 2-Cyanoacrylate: this compound stands out due to its low odor and non-blooming properties, making it more suitable for applications where these characteristics are critical. Additionally, its higher toughness compared to conventional ethyl cyanoacrylate makes it a preferred choice for industrial applications requiring durable bonds .

Activité Biologique

2-Ethoxyethyl 2-cyanoacrylate (2-EECA) is a cyanoacrylate adhesive known for its rapid polymerization and strong bonding properties. Its biological activity has garnered attention in various fields, particularly in medicine and tissue engineering. This article reviews the biological effects, mechanisms of action, and potential applications of 2-EECA based on diverse research findings.

The biological activity of 2-EECA is primarily attributed to its ability to form strong bonds with biological tissues, promoting healing and tissue repair. Upon contact with moisture, it polymerizes rapidly, creating a flexible yet durable adhesive layer. This property is crucial in surgical applications where it serves as an alternative to sutures and staples.

Key Mechanisms:

- Tissue Adhesion : 2-EECA adheres to tissues effectively, facilitating wound closure and reducing healing time.

- Angiogenesis Stimulation : Research indicates that cyanoacrylate adhesives can release angiogenic factors that enhance blood vessel formation, further supporting tissue repair processes .

- Inhibition of Bacterial Growth : Some studies suggest that the polymerization process may create a barrier that inhibits bacterial colonization, thereby reducing infection risks at the wound site .

Biological Activity Overview

The biological activity of 2-EECA can be summarized in the following table:

Case Study 1: Corneal Gluing

A retrospective study evaluated the effectiveness of ethyl-2-cyanoacrylate (similar to 2-EECA) in sealing corneal perforations. The study involved 66 patients treated over several years, showing a success rate of 91% for wound closure. Complications were minimal, indicating a favorable safety profile for cyanoacrylate adhesives in ocular applications .

Case Study 2: Bone Healing

In an experimental study involving rats with induced fractures, the application of ethyl-2-cyanoacrylate demonstrated improved biomechanical properties compared to control groups. The adhesive facilitated bone healing without significantly interfering with local osteoblastic activity, suggesting its potential utility in orthopedic surgery .

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of 2-EECA:

- Tissue Adhesion Strength : Studies show that cyanoacrylate adhesives maintain high tensile strength under physiological conditions, making them suitable for internal and external wound closure.

- Inflammatory Response : Research indicates that while some inflammatory response is expected, it is generally mild and resolves quickly post-application .

- Long-term Effects : Investigations into the long-term effects of cyanoacrylate adhesives reveal that they do not significantly impede tissue regeneration or lead to chronic inflammation .

Propriétés

IUPAC Name |

2-ethoxyethyl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-11-4-5-12-8(10)7(2)6-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDPHMACOQAPBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26877-41-8 | |

| Record name | 2-Propenoic acid, 2-cyano-, 2-ethoxyethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26877-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5066744 | |

| Record name | 2-Ethoxyethyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21982-43-4 | |

| Record name | Ethoxyethyl 2-cyanoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21982-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxyethyl cyanoacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021982434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-cyano-, 2-ethoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxyethyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyethyl 2-cyanoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXYETHYL CYANOACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L74VT267ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.